![molecular formula C16H10F3NO2 B598705 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one CAS No. 1204997-08-9](/img/structure/B598705.png)
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one
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Overview
Description
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one, also known as TFMQ, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMQ belongs to the class of quinolinone derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has been shown to inhibit the growth of bacteria and fungi. 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one is its potent biological activity, which makes it a promising candidate for drug development. However, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one also has some limitations for lab experiments. For example, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one. One area of research is to further investigate the mechanism of action of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one, particularly its interaction with DNA topoisomerase II. Another area of research is to explore the potential use of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one in combination with other drugs or therapies, as it may have synergistic effects. Additionally, further research is needed to determine the optimal dosage and administration of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one for different applications. Overall, 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has the potential to be a valuable tool for scientific research and drug development.
Synthesis Methods
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one can be synthesized by reacting 2-phenylquinoline-4-carboxylic acid with trifluoromethoxyamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one.
Scientific Research Applications
2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has been studied for its potential applications in various fields of science. One of the most promising applications of 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one is in the field of medicinal chemistry. 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-phenyl-6-(trifluoromethoxy)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-13-12(8-11)15(21)9-14(20-13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANZYHJTRUZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680176 |
Source
|
Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204997-08-9 |
Source
|
Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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